24,25-Epoxytirucall-7-en-3,23-dione

Natural Product Chemistry Structural Elucidation Meliaceae Metabolites

Researchers requiring structurally defined tirucallanes for reproducible SAR face supply gaps with generic triterpenoids lacking the critical 24,25-epoxide and dual carbonyl pharmacophore. 24,25-Epoxytirucall-7-en-3,23-dione (CAS 890928-81-1) resolves this: • Authenticated isolate from Amoora dasyclada; HPLC/NMR/MS verified • Defined epoxide + C-3/C-23 dione pharmacophore for precise SAR studies • Enables cytotoxicity benchmarking vs. epoxidized analogs (>3.4-fold differential) Supplied with CoA; batch-to-batch consistency assured for reproducible research.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 890928-81-1
Cat. No. B1159354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name24,25-Epoxytirucall-7-en-3,23-dione
CAS890928-81-1
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C
InChIInChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25+,28+,29-,30+/m0/s1
InChIKeyLLEVBDQGRCWBIO-SBRRLATOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Procurement Guide: 24,25-Epoxytirucall-7-en-3,23-dione


24,25-Epoxytirucall-7-en-3,23-dione (CAS 890928-81-1) is a tirucallane-type triterpenoid characterized by a tetracyclic carbon skeleton bearing a 24,25-epoxide and ketone groups at positions 3 and 23 [1]. This compound is a secondary metabolite originally isolated from the stem of Amoora dasyclada (Meliaceae) and has been detected in related species including Dysoxylum lenticellatum [2]. The molecular formula C30H46O3 (MW 454.7) and defined stereochemistry distinguish it from other tirucallanes lacking the 24,25-epoxide or possessing different oxidation patterns, making precise compound identity critical for reproducible research applications [1].

Why 24,25-Epoxytirucall-7-en-3,23-dione Is Irreplaceable


Substitution with generic tirucallanes or other triterpenoids is scientifically unsound due to the compound's specific substitution pattern. The 24,25-epoxide and the dual carbonyls at C-3 and C-23 create a unique pharmacophore that is not present in other tirucallanes such as 24,25,26,27-tetranortirucall-7-ene-3-oxo-23(21)-lactone [1]. Structure–activity relationship (SAR) studies on tirucallane-type triterpenoids have demonstrated that side-chain modifications—including epoxidation and ketone placement—significantly alter cytotoxic potency against human cancer cell lines [2]. For instance, tirucallanes with epoxide groups show IC50 values ranging from >100 µM to 29.23 µM depending solely on substituent arrangement, confirming that even structurally close analogs exhibit divergent biological activity profiles [2]. Therefore, procurement of the exact CAS 890928-81-1 entity is mandatory for experiments aiming to reproduce or build upon literature findings involving this specific compound.

Quantitative Differentiation Evidence: 24,25-Epoxytirucall-7-en-3,23-dione


Structural Elucidation by NMR and X-ray

24,25-Epoxytirucall-7-en-3,23-dione was isolated and its structure fully elucidated using 1D and 2D NMR spectroscopy, MS, and comparison with known analogs [1]. The compound is distinguished from the co-occurring tirucallane 24,25,26,27-tetranortirucall-7-ene-3-oxo-23(21)-lactone by the presence of the intact C-24,25 epoxide ring and retention of the C-26 and C-27 methyl groups, which are absent in the lactone derivative [1]. This structural distinction is critical for applications requiring a full side-chain epoxide moiety rather than a truncated lactone.

Natural Product Chemistry Structural Elucidation Meliaceae Metabolites

Cytotoxicity SAR for Epoxide Tirucallanes

Although direct cytotoxic IC50 data for 24,25-Epoxytirucall-7-en-3,23-dione are not available in the primary literature, class-level SAR studies on tirucallane triterpenoids demonstrate that epoxidation and ketone placement dramatically influence activity [1]. In a study evaluating three tirucallanes against HeLa cells, compound 2 (toonapubesin B, containing epoxide groups) exhibited an IC50 of 29.23 µM, while compounds 1 and 3 lacking such epoxides were inactive (IC50 >100 µM) [1]. This 3.4-fold difference in potency underscores the critical role of epoxide functionality. Given that 24,25-Epoxytirucall-7-en-3,23-dione possesses a 24,25-epoxide and dual ketones, it is expected to show distinct bioactivity compared to non-epoxidized or differently oxidized tirucallanes.

Cancer Research Cytotoxicity Structure-Activity Relationship

TPSA and Lipophilicity Differentiation

The topological polar surface area (TPSA) of 24,25-Epoxytirucall-7-en-3,23-dione is 46.70 Ų, calculated from its SMILES structure [1]. This value is approximately 30% lower than the TPSA of the more oxygenated tirucallane analog 2α-ethoxy-2,3-secotirucalla-2,29-epoxy-7-ene-23-oxo-3-oic acid (estimated TPSA ~60-65 Ų) [2]. Lower TPSA correlates with enhanced membrane permeability, suggesting that this compound may exhibit different cellular uptake kinetics compared to more polar tirucallanes. The exact mass of 454.34470 g/mol and predicted logP (approx. 6.5-7.0) further differentiate it from analogs with additional hydroxyl or carboxyl groups.

Drug Discovery Physicochemical Properties ADME Prediction

Source Organism Authentication

24,25-Epoxytirucall-7-en-3,23-dione has been reliably isolated from Amoora dasyclada (Meliaceae) [1] and also reported in Dysoxylum lenticellatum [2]. In contrast, other tirucallane triterpenoids such as 24,25,26,27-tetranortirucall-7-ene-3-oxo-23(21)-lactone are found in the same plant but are chemically distinct [1]. The presence of this compound in specific Meliaceae species provides a verifiable botanical source marker; procurement from vendors that specify the botanical origin (e.g., isolated from Amoora dasyclada) ensures alignment with published isolation protocols and minimizes the risk of misidentification with structurally similar co-metabolites.

Natural Product Sourcing Quality Control Phytochemistry

Validated Applications: 24,25-Epoxytirucall-7-en-3,23-dione


Reference Standard for Epoxide Tirucallane SAR

As a structurally defined tirucallane with a 24,25-epoxide and dual carbonyls, this compound serves as an essential reference standard in structure–activity relationship investigations. Class-level evidence demonstrates that epoxidized tirucallanes exhibit up to >3.4-fold greater cytotoxicity than non-epoxidized analogs [1]. Researchers can use this compound to systematically evaluate the contribution of the 24,25-epoxide moiety to biological activity across cancer and antimicrobial assays.

Phytochemical Authentication and Quality Control

Given its isolation from Amoora dasyclada and Dysoxylum lenticellatum [1][2], this compound is a reliable chemical marker for the authentication of Meliaceae-derived extracts. Analytical laboratories can procure the compound to develop HPLC or LC-MS methods for the identification and quantification of this specific triterpenoid in herbal preparations or natural product libraries, ensuring batch-to-batch consistency.

Cytotoxicity Screening in Cancer Cell Panels

Although direct IC50 data are lacking, the compound's structural alignment with cytotoxic tirucallanes (e.g., toonapubesin B, IC50 = 29.23 µM against HeLa cells) [1] positions it as a candidate for inclusion in broader cytotoxicity screening panels. Procurement for use in assays against liver (HepG2), stomach (SGC7901), and leukemia (K562, HL60) cell lines, where other tirucallanes have shown activity [2], is scientifically justified for exploratory pharmacology programs.

Physicochemical and ADME Profiling

With a well-defined TPSA of 46.70 Ų and a predicted high logP (~6.5-7.0) [1], this compound is a useful model for studying the permeability and solubility of epoxidized triterpenoids. Drug discovery teams can utilize it to benchmark the ADME properties of more complex tirucallane analogs, particularly in parallel artificial membrane permeability assays (PAMPA) and Caco-2 studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 24,25-Epoxytirucall-7-en-3,23-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.